2,4-Dichloro-6-nitroaniline

Catalog No.
S599253
CAS No.
2683-43-4
M.F
C6H4Cl2N2O2
M. Wt
207.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-nitroaniline

CAS Number

2683-43-4

Product Name

2,4-Dichloro-6-nitroaniline

IUPAC Name

2,4-dichloro-6-nitroaniline

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2

InChI Key

IZEZAMILKKYOPW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl

Synonyms

2,4-dichloro-6-nitrophenylamine

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl

Synthesis and Characterization:

2,4-Dichloro-6-nitroaniline (CAS Number: 2683-43-4) is an aromatic organic compound with potential applications in scientific research. Its synthesis has been reported in various studies, often as an intermediate in the preparation of other molecules. For instance, one study describes its synthesis through the nitration of 2,4-dichloroaniline using fuming nitric acid and sulfuric acid []. The characterization of 2,4-Dichloro-6-nitroaniline is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which help confirm its structure and purity [].

DCN is an aromatic nitrochloroaniline. It possesses an aromatic ring (benzene) with two chlorine atoms attached at positions 2 and 4, and a nitro group (NO2) attached at position 6. An amine group (NH2) is also present, likely situated on the first position [].

Origin and Significance

There is no scientific literature readily available detailing the specific origin or established significance of DCN in research. However, nitrochloroanilines as a class can serve as precursors for various industrially relevant chemicals, including dyes, pigments, and pharmaceuticals [].


Molecular Structure Analysis

The key features of DCN's structure include:

  • Aromatic ring: The six-membered carbon ring with alternating single and double bonds allows for delocalization of electrons, contributing to stability.
  • Electron-withdrawing groups: The presence of both chlorine and nitro groups withdraws electrons from the aromatic ring, affecting its reactivity.
  • Amine group: The amine group is an electron-donating group, potentially influencing reactivity at the attached carbon.

The specific positions of the substituents (2, 4, and 6) may influence the overall electronic properties of the molecule and its reactivity compared to isomers with different substitution patterns.


Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: The electron-withdrawing nature of the nitro and chloro groups might deactivate the ring for nucleophilic aromatic substitution, a common reaction for aromatic nitro compounds [].
  • Reduction: The nitro group can potentially be reduced to an amine group under suitable conditions.

XLogP3

2.9

UNII

7S7EH59H1X

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (90.48%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (90.48%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (90.48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (90.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

2683-43-4

Wikipedia

2,4-dichloro-6-nitroaniline

Dates

Modify: 2023-08-15

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